N-Ethyl-N'-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide
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Overview
Description
N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide is a chemical compound with a unique structure that includes an oxolane ring and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide typically involves the reaction of ethylamine with nitroethane in the presence of a base to form the intermediate N-ethyl-N’-nitroethanimidamide. This intermediate is then reacted with oxolane-3-carboxaldehyde under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The oxolane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxolane derivatives.
Scientific Research Applications
N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide involves its interaction with specific molecular targets. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The oxolane ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide
- N-Ethyl-N’-nitro-N-[(tetrahydrofuran-3-yl)methyl]ethanimidamide
- N-Ethyl-N’-nitro-N-[(pyrrolidin-3-yl)methyl]ethanimidamide
Uniqueness
N-Ethyl-N’-nitro-N-[(oxolan-3-yl)methyl]ethanimidamide is unique due to its specific combination of an ethyl group, a nitro group, and an oxolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
648880-33-5 |
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Molecular Formula |
C9H17N3O3 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
N-ethyl-N'-nitro-N-(oxolan-3-ylmethyl)ethanimidamide |
InChI |
InChI=1S/C9H17N3O3/c1-3-11(8(2)10-12(13)14)6-9-4-5-15-7-9/h9H,3-7H2,1-2H3 |
InChI Key |
LHJVXZTUAQODGG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCOC1)C(=N[N+](=O)[O-])C |
Origin of Product |
United States |
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